

Long-Term Efficacy of Deutaleglitazar in Preclinical Models: A Comparative Analysis

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Compound of Interest

Compound Name: Deutaleglitazar

Cat. No.: B15543530

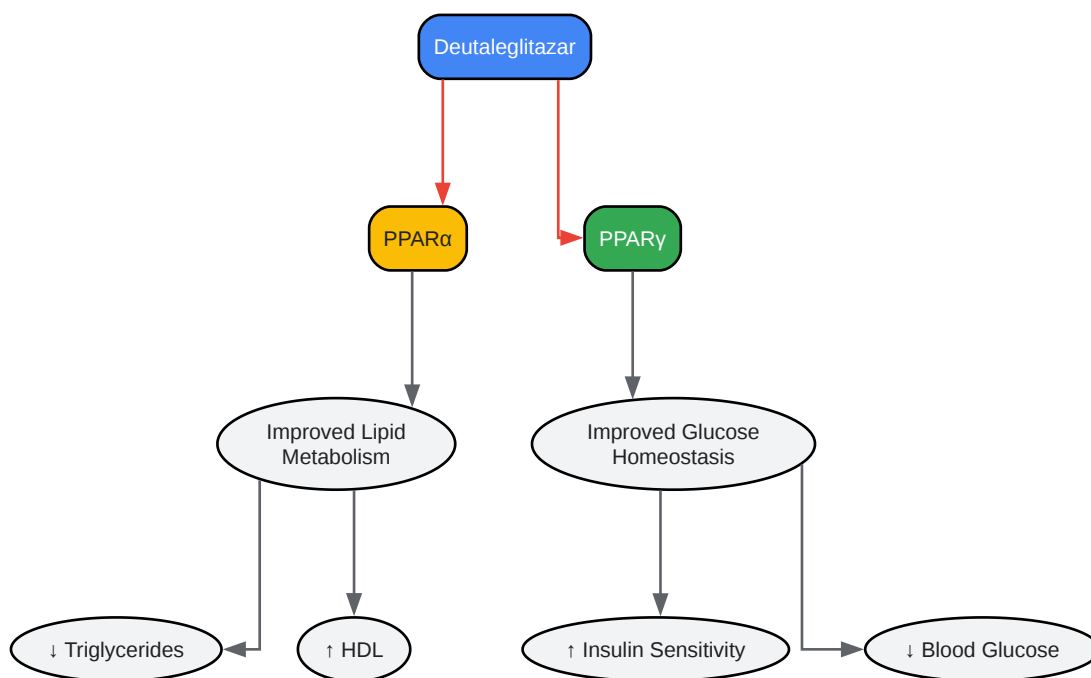
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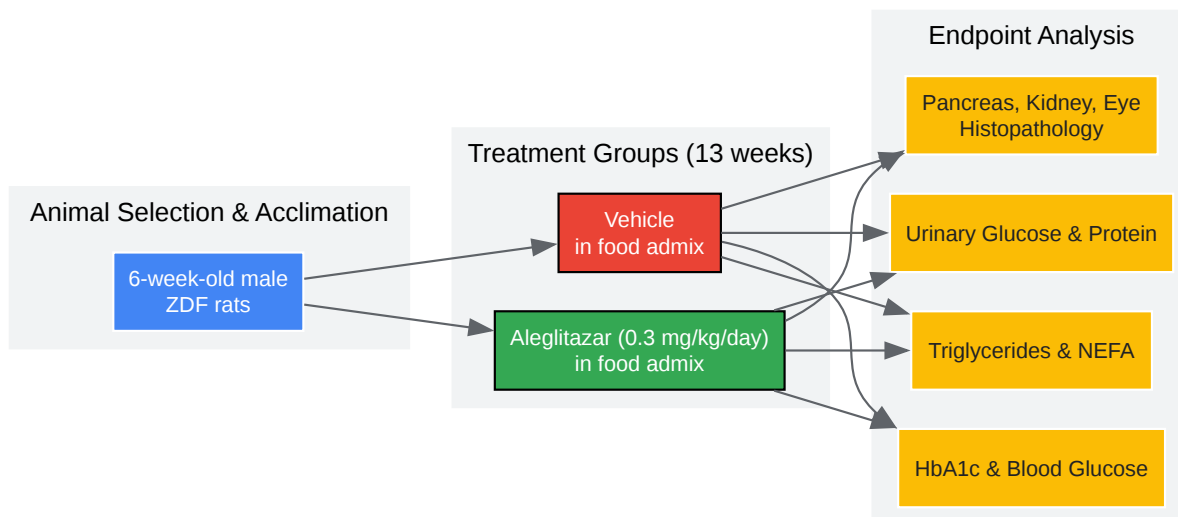
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term preclinical efficacy of **Deutaleglitazar**, a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist. Given the limited direct preclinical data on **Deutaleglitazar**, this analysis utilizes data from its parent compound, Aleglitazar, as a robust proxy. The guide compares the performance of Aleglitazar with key alternative therapeutic classes in relevant preclinical models of type 2 diabetes and associated metabolic disorders. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key studies are provided.

Mechanism of Action: PPAR α / γ Activation

Deutaleglitazar, a deuterated form of Aleglitazar, exerts its therapeutic effects by activating both PPAR α and PPAR γ nuclear receptors.^[1] This dual agonism allows for a multi-faceted approach to treating metabolic disorders. Activation of PPAR γ is primarily associated with improved insulin sensitivity and glucose homeostasis, while PPAR α activation leads to beneficial effects on lipid metabolism, including the reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The deuteration of the molecule is intended to improve its pharmacokinetic profile.





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References

- 1. medchemexpress.com [medchemexpress.com]
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